

Technical Support Center: Spectroscopic Analysis of Chromanone Derivatives

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Compound of Interest

Compound Name: *Methyl 2,2-Dimethyl-4-oxochroman-8-carboxylate*

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Welcome to the technical support center for the spectroscopic analysis of chromanone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who rely on accurate structural elucidation. Misinterpretation of spectroscopic data is a significant pitfall in natural product chemistry and synthetic chemistry, often leading to costly delays and incorrect structural assignments[1][2][3]. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and avoid prevalent errors in your experimental workflow.

Section 1: ^1H and ^{13}C NMR Spectroscopy - The Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the complete structural elucidation of organic molecules[4]. However, the complex and often similar structures of chromanone derivatives can lead to ambiguous or misleading spectra.

Frequently Asked Questions (FAQs)

Q1: My ^1H NMR spectrum shows broad, poorly resolved peaks for the protons on the heterocyclic ring. What's the cause?

A: This is a common issue that can stem from several factors. First, poor shimming of the spectrometer will naturally lead to broadened lines[5]. Always ensure you start with a standard set of shims. Second, chromanones can undergo conformational exchange on the NMR

timescale, particularly if there is flexibility in the heterocyclic ring. This exchange can broaden signals. Running the experiment at a lower or higher temperature can sometimes resolve this; cooling may slow the exchange to favor one conformer, while heating can average the signals into a sharp peak. Lastly, the presence of paramagnetic impurities, even in trace amounts, can cause significant line broadening.

Q2: I'm struggling to assign the aromatic protons. The chemical shifts are very close. How can I resolve them?

A: Overlapping aromatic signals are a frequent challenge. The primary tool to resolve this is two-dimensional (2D) NMR. A COSY (Correlation Spectroscopy) experiment will show correlations between adjacent (coupled) protons, helping you trace the connectivity within each aromatic ring. For longer-range correlations (2-4 bonds), an HMBC (Heteronuclear Multiple Bond Correlation) experiment is invaluable. It correlates protons to carbons, allowing you to link specific protons to identifiable quaternary carbons, such as the carbonyl carbon (C4) or the oxygen-bearing carbon (C8a).

Q3: Why are the chemical shifts in my experimental data different from the predicted values from software?

A: While prediction software provides a useful starting point, it often fails to account for the nuanced electronic and steric environment of a specific molecule. Substituent effects, intramolecular hydrogen bonding, and solvent interactions can all cause significant deviations from predicted values^{[6][7][8][9]}. Theoretical calculations, such as those using Density Functional Theory (DFT), can provide more accurate predictions but are still only an approximation of the real-world sample environment^{[7][9]}. Always rely on a full suite of 1D and 2D NMR data for definitive assignments rather than prediction alone.

Troubleshooting Guide: Common NMR Pitfalls

Issue 1: Distinguishing Between 6- and 7-Substituted Isomers

Differentiating positional isomers is a classic challenge. For example, a methoxy group at C6 versus C7 will produce distinct, but potentially subtle, changes in the NMR spectrum.

- Causality: The electronic effect (mesomeric and inductive) of a substituent alters the electron density of the surrounding protons and carbons in a predictable way^{[6][10]}. This effect is

transmitted through the aromatic system.

- Troubleshooting Protocol:
 - Focus on the A-Ring Protons: Carefully analyze the coupling patterns and chemical shifts of the aromatic protons on the chromanone's A-ring.
 - Utilize Long-Range Couplings (HMBC): An HMBC experiment is the most definitive tool here. For a 7-substituted chromanone, you will observe a 3-bond correlation from H5 to C7, and from H8 to C7. For a 6-substituted chromanone, you will see a correlation from H5 and H7 to C6.
 - Reference Chemical Shift Data: Compare your observed shifts to established data for similarly substituted chromanones.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Unsubstituted Chroman-4-one Protons (in CDCl₃) Note: These are approximate ranges and can shift significantly based on substitution and solvent.

Proton Position	Typical Chemical Shift (δ , ppm)	Multiplicity
H-2 (CH ₂)	~4.5	triplet (t)
H-3 (CH ₂)	~2.8	triplet (t)
H-5	~7.9	doublet of doublets (dd)
H-6	~7.0	triplet of doublets (td)
H-7	~7.5	triplet of doublets (td)
H-8	~7.0	doublet (d)

(Data synthesized from sources[11][12][13])

Issue 2: Incorrectly Identifying Impurities as Part of the Molecule

Unexpected peaks in a spectrum can easily be misassigned, especially if they have plausible chemical shifts.

- Causality: Solvents, reagents from the synthesis, or degradation products can all introduce signals into your spectrum[14].
- Self-Validating System:
 - Check Solvent Purity: Run a spectrum of your deuterated solvent from the same bottle. Residual protic solvent peaks (e.g., H₂O, CHCl₃ in CDCl₃) are common.
 - Analyze Integrals: The integration of impurity peaks will often not match the stoichiometric ratios of your target molecule's protons[14].
 - HSQC/HMBC Correlation: An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons directly to their attached carbons. If a proton signal does not show a correlation to a carbon in your proposed structure, it is likely an impurity.

Caption: A logical workflow for diagnosing common NMR spectral issues.

Section 2: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight and crucial fragmentation data that helps piece together the molecular structure. For chromanones and related flavonoids, fragmentation is often predictable but can have subtle variations that lead to misinterpretation.

Frequently Asked Questions (FAQs)

Q1: What is the most common fragmentation pattern for chromones/chromanones?

A: The hallmark fragmentation pathway for the chromone scaffold is the Retro-Diels-Alder (RDA) reaction.[15][16][17] This process involves the cleavage of the C-ring, typically resulting in fragment ions that contain the A-ring or the B-ring. This is an extremely valuable diagnostic tool for identifying the core flavonoid structure and the substitution pattern on the A- and B-rings[18].

Q2: My ESI-MS data shows a peak at [M+23]⁺ and [M+39]⁺. What are these?

A: These are common adducts formed during Electrospray Ionization (ESI). $[M+23]^+$ corresponds to the sodium adduct, $[M+Na]^+$, and $[M+39]^+$ corresponds to the potassium adduct, $[M+K]^+$. It is critical not to misinterpret these as the molecular ion or as fragments of a heavier compound. Always look for the protonated molecule $[M+H]^+$ in positive ion mode or the deprotonated molecule $[M-H]^-$ in negative ion mode to confirm the molecular weight[19].

Q3: Can I distinguish between isomers using only mass spectrometry?

A: Sometimes, but it requires careful analysis. Isomers will have the same molecular weight. However, their fragmentation patterns in tandem MS (MS/MS) can differ based on the position of substituents, which influences bond stabilities.[17][20][21] For example, the relative intensities of key fragment ions can vary significantly between isomers. Comparing the MS/MS spectra of your unknown with that of an authentic standard is the most reliable method.

Troubleshooting Guide: Interpreting Fragmentation

Issue: Misinterpreting RDA Fragmentation Products

The RDA reaction is diagnostic but can be complex. The specific fragments observed depend on the substitution pattern.

- Causality: The cleavage of the heterocyclic C-ring during the RDA reaction produces characteristic ions. The masses of these ions directly reveal the mass of the substituents on the A-ring and B-ring portions of the molecule.[17][18]
- Troubleshooting Protocol:
 - Identify the Molecular Ion: First, be certain of your molecular ion peak ($[M+H]^+$ or M^+).
 - Look for Key RDA Fragments: For a typical flavone/chromone, the RDA cleavage breaks the bonds in the C-ring, leading to fragments containing the A-ring and B-ring.
 - Analyze Neutral Losses: Common neutral losses such as H_2O (18 Da), CO (28 Da), and CH_3 (15 Da, from methoxy groups) provide clues about the functional groups present.[17][21]

Table 2: Common Fragment Ions and Neutral Losses in Mass Spectrometry of Chromanones/Flavonoids

Fragment/Loss	m/z or Mass Lost (Da)	Interpretation
RDA Fragments	Variable	Indicates cleavage of the C-ring, revealing A- and B-ring masses.
Loss of CH ₃ ·	-15	Characteristic loss from a methoxy (-OCH ₃) substituent. [17][21]
Loss of H ₂ O	-18	Indicates the presence of a hydroxyl (-OH) group.
Loss of CO	-28	Common sequential loss after initial fragmentation. [15][17]
Loss of C ₂ H ₂ O	-42	Can indicate fragmentation of the heterocyclic ring.

(Data synthesized from sources[15][17][21][22][23][24])

Caption: Generalized RDA fragmentation pathway for a chromanone derivative.

Section 3: UV-Vis Spectroscopy - The Electronic Signature

UV-Vis spectroscopy provides information about the electronic conjugation within the chromanone system. While not sufficient for full structure elucidation on its own, it is a powerful, quick, and non-destructive technique for confirming the class of compound and probing its electronic environment.[25]

Frequently Asked Questions (FAQs)

Q1: What are the typical absorption bands for a chromanone derivative?

A: Chromanones, as part of the broader flavonoid class, typically exhibit two main absorption bands in the UV-Vis spectrum.[26]

- Band I: Usually appears in the 300-400 nm range and is associated with electronic transitions in the B-ring cinnamoyl system.
- Band II: Appears in the 240-290 nm range and corresponds to transitions in the A-ring benzoyl system. The exact position (λ_{\max}) and intensity of these bands are highly dependent on the substitution pattern and solvent.[26]

Q2: My λ_{\max} shifted when I changed solvents. Is this an error?

A: No, this is an expected and diagnostically useful phenomenon called solvatochromism.[27][28] The polarity of the solvent can stabilize the ground state or the excited state of the molecule to different extents, changing the energy gap for electronic transitions.

- Bathochromic Shift (Red Shift): A shift to a longer wavelength. This often occurs for $\pi \rightarrow \pi^*$ transitions when moving to a more polar solvent, as the more polar excited state is stabilized.[27][28][29]
- Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength. This is characteristic of $n \rightarrow \pi^*$ transitions (involving non-bonding electrons, like those on the carbonyl oxygen) when moving to a more polar or hydrogen-bonding solvent. The solvent stabilizes the ground state more than the excited state, increasing the energy gap.[27][29]

Q3: What are UV shift reagents and how do they work?

A: Shift reagents are chemicals added to the sample that interact with functional groups (like hydroxyls) on the chromanone, causing a predictable shift in the UV spectrum. For example, adding a base like sodium hydroxide (NaOH) will deprotonate phenolic hydroxyl groups, causing a large bathochromic shift in Band I, which is diagnostic for the presence and position of these groups.

Troubleshooting Guide: Ensuring Data Integrity

Issue: Inaccurate or Non-Reproducible Absorbance Readings

Errors in UV-Vis spectroscopy can be insidious and often stem from experimental setup rather than the instrument itself.[30][31]

- Causality: Stray light, mismatched cuvettes, incorrect blanking, temperature fluctuations, and concentration effects can all lead to significant errors in absorbance measurements.[30][32]
- Troubleshooting Protocol:
 - Select the Correct Blank: The blank solution must contain everything that the sample solution does, except for the analyte. This includes the solvent and any reagents or buffers used.[30]
 - Work within the Linear Range: Ensure your sample concentration results in an absorbance reading between 0.1 and 1.0. Outside this range, deviations from the Beer-Lambert law are common, often due to stray light at high absorbances.[30]
 - Use Matched Cuvettes: Always use a matched pair of quartz (for UV) or glass (for visible) cuvettes for your blank and sample to ensure the path length and optical properties are identical.[30]
 - Control Temperature: For sensitive measurements, use a temperature-controlled cell holder, as temperature can affect absorbance values.[30]

Table 3: General Solvent Effects on Chromanone UV-Vis Absorption Bands

Transition Type	Common Location	Effect of Increasing Solvent Polarity
$n \rightarrow \pi$	Band I (shoulder)	Hypsochromic Shift (Blue Shift) [27][29]
$\pi \rightarrow \pi$	Band I & Band II	Bathochromic Shift (Red Shift) [27][28][33]

This protocol helps confirm the nature of electronic transitions in your chromanone derivative.

- **Stock Solution Preparation:** Prepare a concentrated stock solution of your purified chromanone derivative in a high-purity, non-polar solvent (e.g., hexane or cyclohexane).
- **Serial Dilution:** Create a working solution in the non-polar solvent with an absorbance maximum (λ_{\max}) of ~ 0.7 - 0.8 .
- **Spectrum 1 (Non-Polar):** Record the UV-Vis spectrum from 200-500 nm using the pure non-polar solvent as the blank. Note the λ_{\max} for all observed bands.
- **Spectrum 2 (Polar Aprotic):** Prepare a solution with the identical concentration in a polar aprotic solvent (e.g., acetonitrile). Record the spectrum using the polar aprotic solvent as the blank.
- **Spectrum 3 (Polar Protic):** Prepare a final solution of identical concentration in a polar protic solvent (e.g., methanol or ethanol). Record the spectrum using the polar protic solvent as the blank.
- **Analysis:** Compare the λ_{\max} values across the three spectra. A blue shift in a low-intensity, long-wavelength band suggests an $n \rightarrow \pi^*$ transition, while a red shift in the major bands confirms their $\pi \rightarrow \pi^*$ character.

Section 4: Integrated Spectroscopic Analysis

Workflow

Relying on a single spectroscopic technique is a common cause of structural misassignment.^[1]^[3]^[19] A robust conclusion can only be drawn by logically integrating data from MS, NMR, and UV-Vis.

Caption: An integrated workflow for the robust structural elucidation of chromanone derivatives.

References

- Sharma, S. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.
- Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra.
- Ellis, G. P., et al. (n.d.). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones. ResearchGate.

- Kite, G. C., et al. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. PMC.
- Jain, C. M. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Scribd.
- Guo, Y.-W., et al. (n.d.). Pitfalls in the structural elucidation of small molecules. A critical analysis of a decade of structural misassignments of marine natural products. ResearchGate.
- Cech, N. B., & Yu, K. (2022, April 15). Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. LCGC North America.
- Tetrahedron Chemistry Classes. (2019, March 15). Part 11: Solvent Effects in the UV Visible Spectroscopy. YouTube.
- Shikov, A. N., et al. (2018, January 15). Comparison of Spectrophotometric Methods of Total Flavonoid Assay Based on Complex Formation with Aluminum Chloride as Applied t. Pharmacognosy Communications.
- Guo, Y.-W., et al. (2022, June 30). Pitfalls in the structural elucidation of small molecules. A critical analysis of a decade of structural misassignments of marine natural products. RSC Publishing.
- Reynolds, W. F. (2021, May 15). Minimizing the risk of deducing wrong natural product structures from NMR data. PubMed.
- Uddin, J., et al. (2021, October 14). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. ScienceDirect.
- Jha, H. C., et al. (n.d.). Carbon-13 chemical shift assignments of chromones and isoflavones. Canadian Science Publishing.
- Liu, Y., et al. (n.d.). A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. PMC.
- Kite, G. C., et al. (2024, October 17). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. ResearchGate.
- Chilin, A., et al. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI.
- da Silva, G. G., et al. (2024, April 2). LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an *Ocotea* spp. applicability case. RSC Publishing.
- Serrano-Andrés, L., et al. (2023, May 24). A Theoretical Study of Solvent Effects on the Structure and UV-vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. PMC.
- Bradley, D. (2016, October 31). Flavonols and flavonoids: UV spectroscopic analysis. Wiley Analytical Science.
- El-Sayed, A. M. Y., et al. (n.d.). (PDF) Solvent, substituents and pH effects towards the spectral shifts of some highly colored indicators. ResearchGate.

- Kite, G. C., et al. (2024, November 6). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. University of Bristol.
- Nega, M. H. (2023, January 9). Structural Characterization of Flavonoids Using Mass Spectrometry. ResearchGate.
- Schlotterbeck, G., & Breitenmoser, A. (n.d.). Efficient Structure Elucidation of Natural Products in the Pharmaceutical Industry. CHIMIA.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- Chilin, A., et al. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. PMC.
- LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- (n.d.). UV-Vis spectroscopy.
- (n.d.). Table of characteristic proton NMR chemical shifts.
- (n.d.). Mass Spectrometry: Fragmentation.
- ChemicalBook. (n.d.). 4-Chromanone(491-37-2) ¹H NMR spectrum.
- (n.d.). Electronic [UV–Visible] and vibrational [FT-IR] investigation and NMR spectroscopic analysis of some halogen substituted chromone (6-Fluorochromone, 6-Chlorochromone, 6-Bromochromone). ResearchGate.
- Chilin, A., et al. (2020, April 3). (PDF) Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. ResearchGate.
- (n.d.). Proton NMR chemical shifts and coupling constants. ResearchGate.
- HINOTEK. (2025, November 14). Analysis of Errors in Spectrophotometers: Causes, Solutions, and Optimization.
- (n.d.). ¹⁷O NMR studies on (E)-3-arylidenechromanone and -flavanone derivatives. ResearchGate.
- LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
- (n.d.). WHAT are sampling errors—and WHAT can we do about them? Part 1. Spectroscopy Europe.
- (n.d.). Chapter 5: Errors in Chemical Analyses.
- Pein, C. D., et al. (2016, January 15). Measurement artifacts identified in the UV-vis spectroscopic study of adduct formation within the context of molecular imprinting of naproxen. PubMed.
- UCSD NMR Facility. (n.d.). Trouble Shooting Page.
- Wilson, D. (2021, October 21). Why am I seeing artifacts in my UV-Vis spectrum?. ResearchGate.

- (n.d.). FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. International Journal of Research in Pharmacy and Allied Science.
- Ossila. (n.d.). Sources of Error in UV-Vis Spectroscopy.
- Stevens, J. C., et al. (n.d.). Deconvolution and Analysis of the ^1H NMR Spectra of Crude Reaction Mixtures. PMC.
- Pauli, G. F., et al. (n.d.). Essential Parameters for Structural Analysis and Dereplication by ^1H NMR Spectroscopy.
- LibreTexts. (2021, December 15). 6.7: ^1H NMR Spectra and Interpretation (Part II). Chemistry LibreTexts.
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (^1H) NMR Spectrum.
- (2019, February 19). In ^1H -NMR analysis, is it normal to get only one peak for 2 different compounds?. ResearchGate.

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Sources

1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
2. Pitfalls in the structural elucidation of small molecules. A critical analysis of a decade of structural misassignments of marine natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
3. Minimizing the risk of deducing wrong natural product structures from NMR data - PubMed [pubmed.ncbi.nlm.nih.gov]
4. [chimia.ch](https://www.chimia.ch) [[chimia.ch](https://www.chimia.ch)]
5. Trouble Shooting Page [nmr.ucsd.edu]
6. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
7. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
8. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]

- [9. Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. cdnsciencepub.com \[cdnsciencepub.com\]](#)
- [11. orgchemboulder.com \[orgchemboulder.com\]](#)
- [12. 4-Chromanone\(491-37-2\) 1H NMR \[m.chemicalbook.com\]](#)
- [13. chem.libretexts.org \[chem.libretexts.org\]](#)
- [14. acdlabs.com \[acdlabs.com\]](#)
- [15. asianpubs.org \[asianpubs.org\]](#)
- [16. researchgate.net \[researchgate.net\]](#)
- [17. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [18. researchgate.net \[researchgate.net\]](#)
- [19. chromatographyonline.com \[chromatographyonline.com\]](#)
- [20. researchgate.net \[researchgate.net\]](#)
- [21. research-information.bris.ac.uk \[research-information.bris.ac.uk\]](#)
- [22. scienceready.com.au \[scienceready.com.au\]](#)
- [23. chem.libretexts.org \[chem.libretexts.org\]](#)
- [24. chemistry.miamioh.edu \[chemistry.miamioh.edu\]](#)
- [25. analyticalscience.wiley.com \[analyticalscience.wiley.com\]](#)
- [26. pnrjournal.com \[pnrjournal.com\]](#)
- [27. Virtual Labs \[mas-iiith.vlabs.ac.in\]](#)
- [28. scribd.com \[scribd.com\]](#)
- [29. youtube.com \[youtube.com\]](#)
- [30. hinotek.com \[hinotek.com\]](#)
- [31. web.iyte.edu.tr \[web.iyte.edu.tr\]](#)
- [32. ossila.com \[ossila.com\]](#)
- [33. A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone \(3-HF\) and Some Simplified Molecular Models - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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